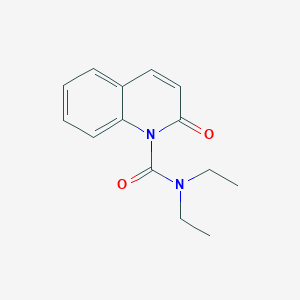

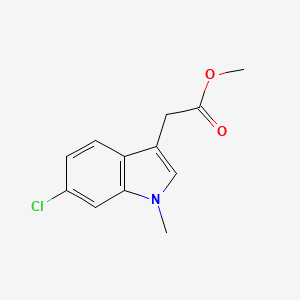

![molecular formula C11H17NO3S B11869606 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートは、ジメチルアミノ基、エチル基、およびフェニル基がメタンスルホネート部分に結合した複雑な構造を持つ化学化合物です。

準備方法

合成経路および反応条件

[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートの合成は、通常、[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]とメタンスルホニルクロリドをトリエチルアミンなどの塩基の存在下で反応させることを含みます。反応は、メタンスルホニルクロリドの加水分解を防ぐために無水条件下で行われます。反応混合物は通常、室温で数時間撹拌し、反応が完了するまで撹拌します。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

工業的な設定では、[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートの製造には、反応物を制御された条件下で組み合わせる大規模バッチ反応器が使用される場合があります。反応パラメーターを監視および制御するための自動化システムの使用により、製品の品質が安定します。最終製品は、通常、ろ過、洗浄、乾燥してから包装されます。

化学反応の分析

反応の種類

[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートは、次のものを含むさまざまな化学反応を受けます。

酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応は、メタンスルホネート基をチオール基に変換することができます。

置換: 求核置換反応は、メタンスルホネート基を他の求核剤に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アジ化ナトリウムやシアン化カリウムなどの求核剤は、置換反応で使用することができます。

生成される主な生成物

酸化: スルホキシドおよびスルホン。

還元: チオール。

置換: さまざまな置換フェニル誘導体。

科学的研究の応用

化学

化学において、[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートは、有機合成における試薬として使用されます。それは、より複雑な分子の合成のための前駆体として役立ち、新しい合成方法の開発に使用することができます。

生物学

生物学的研究において、この化合物は、小分子と生体高分子との間の相互作用を研究するために使用されます。それは、酵素機構やタンパク質-リガンド相互作用を調査するためのプローブとして使用することができます。

医学

医学において、[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートは、医薬品中間体としての潜在的な用途があります。それは、特定の生物学的経路を標的にする薬物の合成に使用することができます。

産業

産業分野において、この化合物は、特殊化学薬品や材料の製造に使用されます。それは、ポリマー、染料、その他の機能性材料の合成のための構成要素として使用することができます。

作用機序

[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートの作用機序は、特定の分子標的との相互作用に関与します。ジメチルアミノ基は、生体高分子との水素結合や静電相互作用に関与することができます。メタンスルホネート基は、求核置換反応において脱離基として作用し、標的分子との共有結合の形成を促進することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物の比較

類似化合物

[3-[(1S)-1-(ジメチルアミノ)エチル]フェノール: この化合物は構造が類似していますが、メタンスルホネート基がありません。それは、医薬品の合成や有機化学における試薬として使用されます。

[3-[(1S)-1-(ジメチルアミノ)エチル]アニリン: この化合物は、フェニル基ではなくアニリン基を持ち、染料や顔料の合成に使用されます。

ユニークさ

[3-[(1S)-1-(ジメチルアミノ)エチル]フェニル]メタンスルホネートにおけるメタンスルホネート基の存在は、極性溶媒に対する溶解性の向上や求核置換反応における反応性の向上などのユニークな化学的特性を付与します。これらの特性により、さまざまな科学的および産業的用途における貴重な化合物となっています。

類似化合物との比較

Similar Compounds

[3-[(1S)-1-(dimethylamino)ethyl]phenol: This compound is similar in structure but lacks the methanesulfonate group. It is used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

[3-[(1S)-1-(dimethylamino)ethyl]aniline: This compound has an aniline group instead of a phenyl group and is used in the synthesis of dyes and pigments.

Uniqueness

The presence of the methanesulfonate group in [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound in various scientific and industrial applications.

特性

分子式 |

C11H17NO3S |

|---|---|

分子量 |

243.32 g/mol |

IUPAC名 |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate |

InChI |

InChI=1S/C11H17NO3S/c1-9(12(2)3)10-6-5-7-11(8-10)15-16(4,13)14/h5-9H,1-4H3/t9-/m0/s1 |

InChIキー |

CZCQMRZQDWWULM-VIFPVBQESA-N |

異性体SMILES |

C[C@@H](C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C |

正規SMILES |

CC(C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

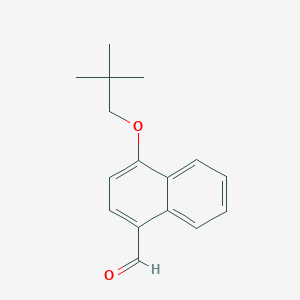

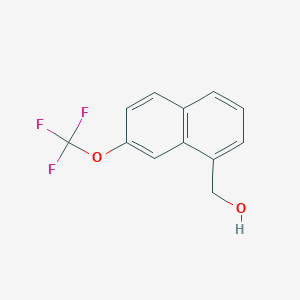

![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)

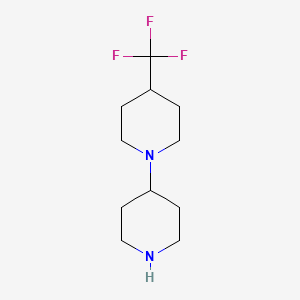

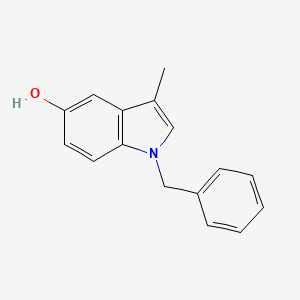

![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)

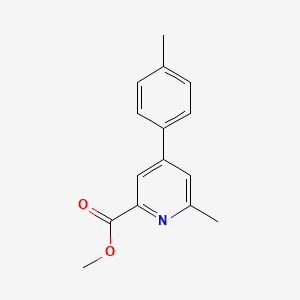

![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)

![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)